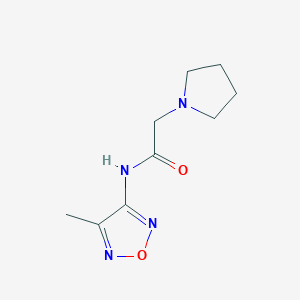
(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one, also known as FDMPhOx, is a chemical compound that has been studied for its potential therapeutic applications. FDMPhOx belongs to the class of oxazolidinones, which are known for their antibacterial properties. However, FDMPhOx has been found to have other potential uses beyond its antibacterial activity.
作用機序
The mechanism of action of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one is not fully understood. However, studies have shown that (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has been found to have several biochemical and physiological effects. Studies have shown that (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one can reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has also been found to modulate the expression of several genes involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific processes and pathways in cells. However, one limitation of using (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one. One area of interest is the development of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one-based therapies for cancer and other diseases. Researchers are also interested in studying the potential of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one as a drug delivery agent, as well as its potential use in combination with other drugs. Further research is needed to fully understand the mechanism of action of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one and its potential therapeutic applications.
合成法
The synthesis of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one involves several steps, including the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with phenylacetic acid to form an intermediate product. This intermediate is then reacted with (S)-3-amino-2-hydroxypropionic acid to form (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one. The synthesis of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has been optimized to increase yield and purity.
科学的研究の応用
(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has been studied for its potential therapeutic applications, particularly for its anti-cancer properties. Studies have shown that (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has also been found to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(4S)-3-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-22-16-8-13(14(19)9-17(16)23-2)10-20-15(11-24-18(20)21)12-6-4-3-5-7-12/h3-9,15H,10-11H2,1-2H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOOPXOKUKYWCC-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2C(COC2=O)C3=CC=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)CN2[C@H](COC2=O)C3=CC=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)

![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)

![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)

![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)